molecular formula C7H7BO2 B1205723 1-Hydroxy-2,1-benzoxaborolane CAS No. 5735-41-1

1-Hydroxy-2,1-benzoxaborolane

Cat. No. B1205723
CAS RN: 5735-41-1
M. Wt: 133.94 g/mol
InChI Key: XOQABDOICLHPIS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-Hydroxy-2,1-Benzoxaborolane and related benzoxaboroles involves intricate chemical processes. A study by Baker et al. (2007) detailed the synthesis of isotopically labelled 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole for preclinical development, showcasing the compound's significance in antifungal treatment research (Baker et al., 2007). Moreover, Zhang et al. (2011) developed an efficient four-step synthesis route for a potent antimalarial benzoxaborole derivative, demonstrating the compound's broad applicability in medicinal chemistry (Zhang et al., 2011).

Molecular Structure Analysis

The molecular structure of benzoxaboroles, including 1-Hydroxy-2,1-Benzoxaborolane, has been extensively studied. Sene et al. (2014) used a combined experimental-computational approach to explore the structure and spectroscopic signatures of crystalline benzoxaborole phases, revealing the critical role of intermolecular interactions in their formation (Sene et al., 2014).

Chemical Reactions and Properties

Benzoxaboroles, including 1-Hydroxy-2,1-Benzoxaborolane, participate in a variety of chemical reactions due to their unique boron-containing structure. Yu and Lu (2011) highlighted the synthesis of 1-benzoxepine derivatives through a palladium-catalyzed annulation reaction, showcasing the versatility of benzoxaboroles in organic synthesis (Yu & Lu, 2011).

Physical Properties Analysis

The physical properties of benzoxaboroles have been the focus of several studies. The crystal structure analysis by Sene et al. (2014) not only elucidated the molecular arrangement but also discussed the polymorphism and thermal expansion properties, which are essential for understanding the material's behavior under different conditions (Sene et al., 2014).

Scientific Research Applications

Medicinal Chemistry

1-Hydroxy-2,1-benzoxaborolane is a versatile scaffold that plays important roles in medicinal chemistry due to its desirable physicochemical and drug-like properties . It has been widely applied as antifungal, antibacterial, antiviral, anti-parasite, and anti-inflammatory agents .

Drug Development

1-Hydroxy-2,1-benzoxaborolane is used in the development of DNDI-6148, a promising drug candidate for the treatment of visceral leishmaniasis . The current process for producing the key intermediate of DNDI-6148, 6-amino-1-hydroxy-2,1-benzoxaborolane, is expensive and difficult to scale up . Two practical approaches to synthesizing 6-amino-1-hydroxy-2,1-benzoxaborolane from inexpensive and readily available raw materials have been described .

Organic Synthesis

1-Hydroxy-2,1-benzoxaborolane serves as a valuable building block for the synthesis of various complex molecules due to its unique reactivity. It is a useful substrate to prepare allylic and benzylic alcohols via Suzuki coupling .

Material Science

Research suggests its potential use in developing materials with improved electrical conductivity, flame retardancy, and self-healing properties.

Glucose Recognition

1-Hydroxy-2,1-benzoxaborolane has been used to modify nanoparticles for the recognition of glucose at neutral pH . This could have potential applications in the development of glucose sensors or devices for monitoring blood sugar levels.

Synthesis of Drug Intermediates

1-Hydroxy-2,1-benzoxaborolane is used in the synthesis of key intermediates for drug candidates. For instance, it’s used in the synthesis of 6-amino-1-hydroxy-2,1-benzoxaborolane, a key intermediate of DNDI-6148, a drug candidate for the treatment of visceral leishmaniasis . Two practical approaches to synthesizing 6-amino-1-hydroxy-2,1-benzoxaborolane from inexpensive and readily available raw materials have been described .

Molecular Recognition and Supramolecular Chemistry

1-Hydroxy-2,1-benzoxaborolane plays important roles in molecular recognition and supramolecular chemistry . Its unique reactivity and desirable physicochemical properties make it a versatile scaffold in these fields .

Safety And Hazards

1-Hydroxy-2,1-benzoxaborolane may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

properties

IUPAC Name

1-hydroxy-3H-2,1-benzoxaborole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BO2/c9-8-7-4-2-1-3-6(7)5-10-8/h1-4,9H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOQABDOICLHPIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2=CC=CC=C2CO1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50328044
Record name 1-Hydroxy-2,1-benzoxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50328044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Hydroxy-2,1-benzoxaborolane

CAS RN

5735-41-1
Record name 1-Hydroxy-2,1-benzoxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50328044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-hydroxy-2,1-benzoxaborole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
S Schumachera, M Katterlea, C Hettricha, BR Paulkeb… - 2010 - researchgate.net
Benzoboroxole modified nanoparticles were prepared starting from a polystyrene-co-vinylbenzylchloride latex by nucleophilic substitution with 6-amino-1-hydroxy-2, 1-benzoxaborolane…
Number of citations: 2 www.researchgate.net
S Schumacher, M Katterle, C Hettrich… - Journal of Molecular …, 2011 - Wiley Online Library
Nanoparticles modified with either 6‐amino‐1‐hydroxy‐2,1‐benzoxaborolane (3‐aminobenzoboroxole) or 3‐aminophenylboronic acid were prepared by nucleophilic substitution of a …
Number of citations: 36 onlinelibrary.wiley.com
M Liu, Y Huang, C Tao, W Yang, J Chen, L Zhu, T Pan… - Gels, 2022 - mdpi.com
Oxidative stress is considered as a major factor causing retinal pigment epithelium (RPE) dysfunction and finally leading to retinal diseases such as age-related macular degeneration (…
Number of citations: 1 www.mdpi.com
TVB Figueiredo - 2018 - theses.hal.science
Injectable and self-healing hydrogels have recently drawn great attention in the fields of tissue engineering and regenerative medicine. Such gels can be pre-formed into syringes, be …
Number of citations: 4 theses.hal.science
IDL Cavalcanti, FHX Junior, NSS Magalhães… - International Journal of …, 2023 - Elsevier
Isothermal titration calorimetry (ITC) is a technique for evaluating the thermodynamic profiles of connection between two molecules, allowing the experimental design of nanoparticles …
Number of citations: 3 www.sciencedirect.com
TVB Figueiredo - 2018 - theses.fr
Les hydrogels injectables et auto-réparants suscitent un intérêt particulier dans les domaines de l'ingénierie tissulaire et de la médecine régénératrice. En raison de la nature …
Number of citations: 2 www.theses.fr

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